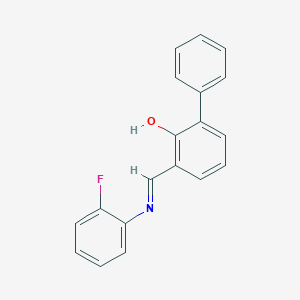![molecular formula C16H14Br2Cl2N2Ni B6298127 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-04-6](/img/structure/B6298127.png)
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide, also known as Nickel(II) dibromide, is a coordination compound with a unique structure and properties. It is composed of a central nickel atom, two bromide ions, and two N-4-chlorophenyl imino groups. Nickel(II) dibromide is a white, odorless, and crystalline solid with a melting point of 262°C and a boiling point of 323°C. Nickel(II) dibromide is soluble in water and other polar solvents, including methanol, ethanol, and acetone.
Wirkmechanismus
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is a coordination complex, which means that it is composed of a central metal atom surrounded by a number of ligands. In the case of 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide, the metal atom is nickel and the ligands are the two N-4-chlorophenyl imino groups and two bromide ions. The metal atom is held in place by the strong electrostatic forces between the metal and the ligands. The ligands can also interact with other molecules, forming coordination bonds.
Biochemical and Physiological Effects
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide has been studied for its biochemical and physiological effects. Studies have shown that 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide can inhibit the activity of certain enzymes, such as lipoxygenases and cyclooxygenases. It has also been shown to reduce inflammation, and to have antioxidant and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide in laboratory experiments is that it is relatively easy to synthesize and handle. It is also relatively stable and has a relatively high solubility in polar solvents. However, 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is also toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research involving 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide. These include further exploration of its biochemical and physiological effects, as well as its potential applications in catalysis and electrochemistry. In addition, further research could be conducted on the synthesis of 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide and its derivatives, as well as on its use in the synthesis of polymers and MOFs. Finally, research could also be conducted on the development of safer and more efficient methods for synthesizing and handling 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide.
Synthesemethoden
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide can be synthesized by the reaction of nickel(II) chloride and potassium bromide in aqueous solution. The reaction is as follows:
NiCl2 + 2KBr → NiBr2 + 2KCl
The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete in about 30 minutes.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is used in a variety of scientific research applications, including catalysis and electrochemistry. It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In addition, 2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide(II) dibromide is used in the synthesis of polymers, as well as in the preparation of metal-organic frameworks (MOFs).
Eigenschaften
IUPAC Name |
2-N,3-N-bis(4-chlorophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSBXTJTGIPCPV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Cl)C(=NC2=CC=C(C=C2)Cl)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)



![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)